molecular formula C8H10ClN3 B13818435 Triazene, 1-(m-chlorophenyl)-3,3-dimethyl- CAS No. 20241-05-8

Triazene, 1-(m-chlorophenyl)-3,3-dimethyl-

Cat. No.: B13818435
CAS No.: 20241-05-8
M. Wt: 183.64 g/mol
InChI Key: XJRXTTURVBVZRR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) bonded to an amine group (-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with dimethylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction typically proceeds under cold conditions to ensure the stability of the diazonium intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3,3-dimethyltriazene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can yield amines or hydrazines.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of different substituted triazenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under mild conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Substituted triazenes with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3,3-dimethyltriazene has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of dyes and pigments due to its ability to form stable azo compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3,3-dimethyltriazene
  • 1-(3-Bromophenyl)-3,3-dimethyltriazene
  • 1-(3-Fluorophenyl)-3,3-dimethyltriazene

Comparison: 1-(3-Chlorophenyl)-3,3-dimethyltriazene is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This structural feature influences its reactivity and biological activity compared to other similar compounds. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets.

Properties

CAS No.

20241-05-8

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N-[(3-chlorophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H10ClN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

XJRXTTURVBVZRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)Cl

Origin of Product

United States

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